4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline

Solubility Physicochemical Properties In Vitro Assay Compatibility

4-Bromo-2-chloro-N-(3-pyridinylmethyl)aniline is a strategic, dual-halogenated building block offering sequentially addressable aryl bromide and aryl chloride handles for orthogonal Suzuki-Miyaura or Buchwald-Hartwig couplings—an advantage mono-halogenated analogs cannot replicate. Its 3-pyridinylmethylamine motif aligns with pharmacophoric requirements for CNS-penetrant nicotinic receptor programs, supported by patent literature. With a computed XLogP3 of 3.6 and aqueous solubility of 24.7 µg/mL, this intermediate is purpose-built for lead optimization studies targeting sigma and nicotinic receptors. Secure batch-specific purity and reliable shipping for reproducible medicinal chemistry outcomes.

Molecular Formula C12H10BrClN2
Molecular Weight 297.58
CAS No. 195372-58-8
Cat. No. B2817130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline
CAS195372-58-8
Molecular FormulaC12H10BrClN2
Molecular Weight297.58
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC2=C(C=C(C=C2)Br)Cl
InChIInChI=1S/C12H10BrClN2/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2
InChIKeyGJHUVARWYLSHFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-chloro-N-(3-pyridinylmethyl)aniline (CAS 195372-58-8): Structural Baseline and Comparator Context for Procurement


4-Bromo-2-chloro-N-(3-pyridinylmethyl)aniline (CAS 195372-58-8) is a halogenated aromatic amine characterized by a 4-bromo-2-chloro-substituted aniline core linked via a secondary amine to a 3-pyridinylmethyl group [1]. The compound possesses a molecular weight of 297.58 g/mol and a calculated XLogP3 of 3.6 [1]. Structurally, it belongs to the class of N-(pyridinylmethyl)anilines, which are commonly employed as synthetic intermediates in medicinal chemistry programs targeting nicotinic receptors, sigma receptors, and various kinase families [2]. The unique combination of bromine and chlorine substituents on the aniline ring, together with the pendant pyridine moiety, establishes a distinct reactivity and physicochemical profile that cannot be replicated by non-halogenated or differently halogenated analogs [3].

Why Unsubstituted or Mono-Halogenated N-(Pyridinylmethyl)aniline Analogs Cannot Replace 4-Bromo-2-chloro-N-(3-pyridinylmethyl)aniline in Specialized Synthesis


Substituting 4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline with a non-halogenated or mono-halogenated N-(pyridinylmethyl)aniline analog introduces critical physicochemical and reactivity discrepancies that compromise downstream synthetic utility. As detailed in the evidence below, the target compound exhibits markedly lower aqueous solubility than its non-halogenated counterpart, directly impacting formulation and in vitro assay compatibility [1]. Furthermore, the presence of both bromine and chlorine atoms on the aniline ring provides distinct and orthogonal handles for sequential palladium-catalyzed cross-coupling reactions, a strategic advantage not afforded by compounds lacking this specific substitution pattern [2]. Generic substitution therefore risks failed or low-yielding synthetic steps, altered biological partitioning, and ultimately, irreproducible research outcomes .

Quantitative Differentiation of 4-Bromo-2-chloro-N-(3-pyridinylmethyl)aniline from N-(Pyridinylmethyl)aniline Analogs


Aqueous Solubility Differential: Target Compound vs. Non-Halogenated Parent Analog

4-Bromo-2-chloro-N-(3-pyridinylmethyl)aniline exhibits a measured aqueous solubility of 24.7 µg/mL at pH 7.4, representing a >1,100-fold reduction relative to the non-halogenated parent compound N-(3-pyridinylmethyl)aniline, which has an estimated water solubility of 27.96 mg/mL at 25°C [1]. This pronounced difference in hydrophilicity directly dictates the compound's behavior in biological buffers and its suitability for specific assay formats.

Solubility Physicochemical Properties In Vitro Assay Compatibility

Computed Lipophilicity (XLogP3) Differential: Target Compound vs. Non-Halogenated Parent

The target compound possesses a computed XLogP3 of 3.6, a value significantly higher than the estimated log Kow of 1.84 reported for the non-halogenated parent N-(3-pyridinylmethyl)aniline [1]. This difference of approximately 1.76 log units corresponds to a theoretical ~58-fold increase in partition coefficient, indicating substantially greater lipophilicity and potential for membrane permeation.

Lipophilicity XLogP3 Permeability

Dual Halogenation Enables Orthogonal Cross-Coupling Reactivity Not Achievable with Mono-Halogenated or Non-Halogenated Analogs

The presence of both bromine and chlorine atoms on the aniline ring provides distinct reactivity profiles: the bromine atom is more readily activated in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the chlorine atom can be selectively retained for subsequent functionalization or remain inert under certain conditions [1]. In contrast, non-halogenated analogs (e.g., N-(3-pyridinylmethyl)aniline) lack any cross-coupling handle, and mono-halogenated analogs offer only a single reactive site, limiting the scope of sequential derivatization .

Cross-Coupling Synthetic Intermediate Medicinal Chemistry

Structural Alignment with Nicotinic Receptor Ligand Scaffolds Reported in Patent Literature

A patent describing substituted 3-pyridylmethylamines as high-activity nicotinic receptor ligands explicitly includes compounds bearing halogen substituents on the aniline ring, establishing the 3-pyridylmethylamine scaffold as a privileged template for this target class [1]. The 4-bromo-2-chloro substitution pattern on the target compound aligns with the pharmacophoric requirements described for optimal receptor interaction, whereas non-halogenated or mono-substituted analogs may exhibit reduced binding affinity or altered selectivity [2].

Nicotinic Receptor Ligand Design Focused Library

Validated Application Scenarios for 4-Bromo-2-chloro-N-(3-pyridinylmethyl)aniline Based on Quantitative Evidence


Synthesis of Advanced Intermediates Requiring Orthogonal Cross-Coupling Steps

The dual halogenation (bromine and chlorine) on the aniline ring provides two distinct and sequentially addressable reactive handles. Researchers can exploit the higher reactivity of the aryl bromide for initial Suzuki-Miyaura or Buchwald-Hartwig coupling, while retaining the aryl chloride for a second, independent functionalization step later in the synthetic sequence. This orthogonal reactivity is not achievable with non-halogenated or mono-halogenated N-(pyridinylmethyl)aniline analogs, making this compound uniquely suited for building complex molecular architectures [1].

Development of Nicotinic Receptor Ligands Based on Validated 3-Pyridylmethylamine Scaffolds

Given that substituted 3-pyridylmethylamines are explicitly claimed in patent literature as high-activity nicotinic receptor ligands, this compound serves as a privileged starting point for focused library synthesis. The 4-bromo-2-chloro substitution pattern aligns with the pharmacophoric requirements described in the patent, and its distinct physicochemical profile (XLogP3 3.6, solubility 24.7 µg/mL) positions it advantageously for lead optimization studies targeting CNS-penetrant nicotinic modulators [2][3].

Sigma Receptor Ligand Discovery Programs Requiring Specific Halogenation Patterns

Literature on sigma receptor ligands indicates that halogenated aniline derivatives are actively investigated for binding affinity and selectivity. The presence of both bromine and chlorine substituents on the target compound may confer distinct binding interactions with sigma receptor subtypes, as inferred from structure-activity relationship studies of related halogenated anilines. This compound's unique halogenation pattern makes it a valuable building block for synthesizing novel sigma receptor ligands with potentially improved subtype selectivity [4].

Physicochemical Profiling and Permeability Studies in Early Drug Discovery

The target compound's computed XLogP3 of 3.6 and measured aqueous solubility of 24.7 µg/mL represent a moderate lipophilicity and low solubility profile that is typical of many CNS drug candidates. Researchers can employ this compound as a model substrate to assess membrane permeability, P-glycoprotein efflux, and formulation strategies in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers. Its well-defined physicochemical properties enable controlled, reproducible studies that inform lead optimization campaigns [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.